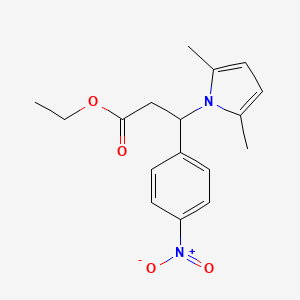

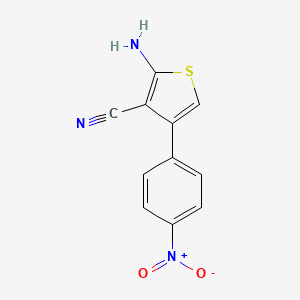

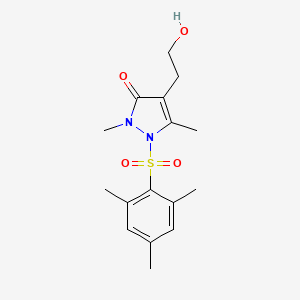

2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile

Overview

Description

“2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications

X-ray Crystallography and Structural Analysis

2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile and related compounds have been synthesized and analyzed using X-ray crystallography. This technique helps in determining the crystal structures of these compounds, providing insight into their molecular conformations and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can have implications in various scientific fields including material science and pharmaceuticals (Sharma et al., 2015).

Solid-State NMR and Electronic Structure Calculations

In-depth analysis of molecular structure in polymorphic forms of similar compounds has been conducted using solid-state NMR (SSNMR) and electronic structure calculations. This research is vital in understanding how minor variations in molecular structure can impact the NMR spectra and, consequently, the physical and chemical characteristics of these materials (Smith et al., 2006).

Thermochemistry and Polymorphism

The compound's various polymorphs, which differ in molecular conformation and packing mode, have been studied for their thermodynamic stability relationships. Such research provides valuable insights into the stability and behavior of different polymorphic forms, which is important in the development of pharmaceuticals and other chemical products (Yu et al., 2000).

Antimicrobial Activity

Some derivatives of 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile have been synthesized and tested for their antimicrobial activity. This research is significant in the search for new and effective antimicrobial agents, which are crucial in the fight against resistant microbial strains (Puthran et al., 2019).

Electrochemical and Photophysical Properties

Studies have also focused on the electrochemical and photophysical properties of thiophene-based compounds. Understanding these properties is essential for their potential application in electronic devices, sensors, and photovoltaic cells (Yildiz et al., 2017).

Potential as Corrosion Inhibitors

Research has been conducted to evaluate the effectiveness of certain thiophene derivatives as corrosion inhibitors. This is particularly relevant in the field of material science and engineering, where corrosion resistance is a critical property for the longevity and safety of metallic structures (Verma et al., 2015).

Pharmaceutical and Medicinal Applications

The compound and its derivatives have been investigated for various pharmaceutical and medicinal applications. Studies on their antiarrhythmic, serotonin antagonist, and antianxiety activities demonstrate the potential of these compounds in therapeutic applications (Amr et al., 2010).

properties

IUPAC Name |

2-amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c12-5-9-10(6-17-11(9)13)7-1-3-8(4-2-7)14(15)16/h1-4,6H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUPJPPYTWTREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C#N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575623 | |

| Record name | 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | |

CAS RN |

86604-41-3 | |

| Record name | 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide](/img/structure/B3160279.png)

![Methyl 3,5-bis[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methoxy]benzoate](/img/structure/B3160294.png)

![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate](/img/structure/B3160302.png)

![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160319.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160336.png)

![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160348.png)

![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160360.png)